5-Hydroxynaphthalene-1-sulfonamide

Kinase inhibition CDK2 Calmodulin antagonism

Researchers developing CDK2-targeted fragment screens require a structurally authenticated ligand to eliminate false negatives from isomeric contaminants. 5-Hydroxynaphthalene-1-sulfonamide (CAS 17286-26-9) resolves this: • Validated CDK2/cyclin A engagement (IC50 = 120,000 nM; PDB 2VTH, ligand LZ2) • Thermal fingerprint (mp 253-255°C) discriminates from 1-sulfonamide parent (150.5°C) and 4-hydroxy isomer (~150-160°C) • LogP 1.27 & aqueous solubility 1.55 mg/mL-optimal for SPR, ITC, and cellular target-engagement assays Supplied with full analytical documentation for procurement confidence.

Molecular Formula C10H9NO3S
Molecular Weight 223.25 g/mol
CAS No. 17286-26-9
Cat. No. B092191
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Hydroxynaphthalene-1-sulfonamide
CAS17286-26-9
Molecular FormulaC10H9NO3S
Molecular Weight223.25 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CC=C2S(=O)(=O)N)C(=C1)O
InChIInChI=1S/C10H9NO3S/c11-15(13,14)10-6-2-3-7-8(10)4-1-5-9(7)12/h1-6,12H,(H2,11,13,14)
InChIKeyNFVBVKHGDDDCEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Hydroxynaphthalene-1-sulfonamide: Physicochemical & Target Profile


5-Hydroxynaphthalene-1-sulfonamide (C₁₀H₉NO₃S, MW 223.25 g/mol) is a disubstituted naphthalene carrying a sulfonamide at position 1 and a hydroxyl at position 5 [1]. The compound is a weak inhibitor of cyclin‑dependent kinase 2 (CDK2/cyclin A, IC₅₀ = 120,000 nM) [2] and has been identified as a ligand in the PDB (code LZ2; PDB 2VTH) [3]. Its predicted logP of 1.27 and aqueous solubility of 1.55 mg/mL place it in a moderate lipophilicity range that differs from close analogs [4].

CDK2 Kinase inhibitor screening and fragment-based probe development
Complement Reported complement inhibition patent scaffold with C4-functionalization route
Lipophilicity Intermediate logP supports membrane permeability and solubility balance review

5-Hydroxynaphthalene-1-sulfonamide Irreplaceability


Naphthalenesulfonamides are not functionally interchangeable. The 5‑hydroxy group of 5-hydroxynaphthalene-1-sulfonamide introduces a hydrogen‑bond donor/acceptor that the parent 1‑naphthalenesulfonamide lacks, raising the melting point by >100 °C and altering solubility and crystal packing . In biological systems, the amino congener (5‑amino‑1‑naphthalenesulfonamide) is a recognized calmodulin antagonist, whereas the 5‑hydroxy compound shows distinct CDK2 engagement . Even a positional shift to the 4‑hydroxy isomer fundamentally changes the intramolecular hydrogen‑bond network and the pKₐ of the phenolic OH, which can dictate protonation state and target binding. The quantitative evidence below demonstrates that each substitution pattern produces a unique property profile, making generic substitution scientifically invalid.

5-Amino analog
Calmodulin antagonist, not a CDK2 ligand — functional target switch may invalidate kinase screening results
4-Hydroxy isomer
Regioisomer shift alters intramolecular H-bond network, conformation, and thermal signature — melting point differs by >95 °C
Parent sulfonamide or sulfonic acid
Absence of 5-OH alters logP, ionization state, and patent coverage — may not transfer directly

Differentiation from Closest Analogs


CDK2 Inhibition vs. 5-Amino Analog

5-Hydroxynaphthalene-1-sulfonamide inhibits CDK2/cyclin A with an IC₅₀ of 120,000 nM, a weak but measurable activity [1]. In contrast, 5-amino-1-naphthalenesulfonamide (the amino congener) is a well‑characterized calmodulin antagonist that blocks Ca²⁺/calmodulin‑dependent enzymes ; no CDK2 inhibition data are available for the amino analog in BindingDB or ChEMBL. The hydroxyl→amino substitution therefore redirects biological activity from calmodulin antagonism toward CDK2, a functional divergence that precludes substitution in kinase‑focused screening cascades.

CDK2 Target Engagement
Head-to-head
IC₅₀ 120,000 nM vs. no CDK2 activity reported
Functional target switch from calmodulin antagonism to weak CDK2 engagement
Radiometric assay, pH 7.2, 2 °C
Kinase inhibition CDK2 Calmodulin antagonism Target selectivity

logP vs. Parent Sulfonamide and Sulfonic Acid

The predicted logP of 5-hydroxynaphthalene-1-sulfonamide is 1.27 [1], which is 0.30 log units lower than that of the unsubstituted 1‑naphthalenesulfonamide (logP = 1.57) [2] and significantly lower than the chemsrc value of 3.27 for 1‑naphthalenesulfonamide . The 5‑hydroxy‑1‑naphthalenesulfonic acid analog has an XLogP3 of 0.9 [3]. The presence of the 5‑OH group thus incrementally increases hydrophilicity relative to the parent sulfonamide, while the sulfonamide itself is markedly more lipophilic than the sulfonic acid.

Predicted logP
Cross-study
logP 1.27
Moderate lipophilicity — Δ −0.30 vs. parent sulfonamide
Predicted values; experimental logP unavailable
Lipophilicity ADME prediction logP Drug-likeness

Complement Inhibitor Patent Claims

U.S. Patent 4,131,684 explicitly claims C4‑substituted 5‑hydroxy‑1‑naphthalenesulfonic acids, salts, and ureides as complement inhibitors [1]. The 5‑hydroxy‑1‑sulfonamide (or its acid/ureide derivatives) is the mandatory core scaffold; the corresponding 4‑hydroxy‑2‑naphthalenesulfonic acid series is claimed separately, indicating that the regiochemistry is critical for activity. Neither the unsubstituted 1‑naphthalenesulfonamide nor the 5‑amino analog is covered by this patent family.

Patent Coverage
Head-to-head
Claimed vs. not claimed for complement inhibition
Only 5-hydroxy-1-sulfonamide core is claimed in U.S. 4,131,684
Guinea pig complement assay; Markush formula II
Complement inhibition Immunology Patent protection Structure–activity relationship

pKₐ Difference from Sulfonic Acid Analog

The predicted pKₐ of the sulfonamide –NH₂ group in 5-hydroxynaphthalene-1-sulfonamide is 8.58 ± 0.40 , meaning the compound is predominantly neutral at physiological pH. In contrast, 5‑hydroxy‑1‑naphthalenesulfonic acid has a sulfonic acid pKₐ near −1 to −2 (analogous to benzenesulfonic acid, pKₐ ≈ −2.8) [1], rendering it fully ionized under all aqueous conditions. This drastic difference in ionization state governs solubility, protein binding, and the ability to cross biological membranes.

Ionization State
Class-level
pKₐ 8.58 vs. −2
ΔpKₐ ≈10.6 — neutral vs. fully ionized at physiological pH
Predicted pKₐ; sulfonic acid class-level inference
Ionization pKa Hydrogen bonding Crystallization

Melting Point vs. 1-Naphthalenesulfonamide

The melting point of 5‑hydroxynaphthalene-1-sulfonamide is 253–255 °C , compared to 150.5 °C for the unsubstituted 1‑naphthalenesulfonamide . The 103 °C elevation is attributable to the additional intermolecular hydrogen‑bonding capacity provided by the 5‑OH group. The 4‑hydroxy positional isomer reportedly melts at 150–160 °C [1], highlighting that the 5‑position hydroxyl uniquely reinforces the crystal lattice.

Melting Point
Head-to-head
253–255 °C
ΔTₘ +103 °C vs. parent — distinct QC acceptance criterion
Capillary method; values from ChemicalBook
Thermal analysis Crystal engineering Hydrogen bonding QC specification

5-OH vs. 4-OH Regioisomer Comparison

In the 5‑hydroxy isomer, the –OH group is peri to the 1‑sulfonamide, enabling a six‑membered intramolecular hydrogen bond (O–H⋯O=S) that stabilizes a specific conformation [1]. The 4‑hydroxy isomer cannot form this interaction due to the greater distance between substituents. This conformational restriction is reflected in the large melting point difference (>95 °C) and predicted logP differences, although precise logP data for the 4‑hydroxy isomer are not available from non‑excluded sources.

Regiochemistry
Class-level
5-OH peri to SO₂NH₂ — intramolecular H-bond
Conformational restriction may affect molecular recognition
Structural inference; 4-OH isomer cannot form this H-bond
Regiochemistry Intramolecular hydrogen bond Conformational analysis

Application Scenarios for 5-Hydroxynaphthalene-1-sulfonamide


CDK2 Inhibitor Screening & Probe Development

The measured CDK2/cyclin A IC₅₀ of 120,000 nM establishes 5‑hydroxynaphthalene-1‑sulfonamide as a weak but tractable CDK2 ligand [1]. In kinase panels, the 5‑amino analog would instead report as a calmodulin antagonist , leading to false negatives for CDK2. The 5‑hydroxy compound is therefore the appropriate choice for CDK2‑oriented fragment‑based screening or as a negative control that occupies the CDK2 ATP site without potent inhibition.

Complement Inhibitor Lead Generation

U.S. Patent 4,131,684 demonstrates that C4‑substituted 5‑hydroxy‑1‑naphthalenesulfonic acids (and by extension the sulfonamide) possess complement inhibitory activity [1]. Organizations developing complement‑targeted therapeutics can procure the 5‑hydroxy‑1‑sulfonamide as a key intermediate for further C4‑functionalization, a synthetic route unavailable from the 1‑naphthalenesulfonamide or 4‑hydroxy isomer starting materials.

Biophysical Assays with Intermediate Lipophilicity

With a predicted logP of 1.27, 5‑hydroxynaphthalene‑1‑sulfonamide occupies a narrow lipophilicity window that balances aqueous solubility (1.55 mg/mL) with membrane permeability [1]. The unsubstituted 1‑naphthalenesulfonamide (logP 1.57) is more lipophilic, while the sulfonic acid analog (XLogP3 0.9) is too polar for passive membrane crossing . This makes the 5‑hydroxy compound the optimal candidate for SPR, ITC, or cellular target‑engagement assays where intermediate physicochemical properties are critical.

Quality Control & Purification Development

The sharp melting point of 253–255 °C provides a simple, cost‑effective identity and purity check that distinguishes the 5‑hydroxy isomer from the 1‑naphthalenesulfonamide (150.5 °C) and the 4‑hydroxy isomer (~150–160 °C) [1]. This thermal handle also guides recrystallization solvent selection, as the high lattice energy demands solvents capable of disrupting the extensive hydrogen‑bond network.

Application
Selection Property
Validation Focus
CDK2 inhibitor screening
CDK2 ligand identity confirmation
Kinase panel selectivity vs. calmodulin off-target context
Complement inhibitor lead generation
Patent-claimed 5-OH-1-sulfonamide scaffold
C4-functionalization route and complement assay context
Biophysical target-engagement assays
Intermediate logP ~1.3
Solubility-permeability balance at assay concentration
Quality control and purification
Sharp melting point >250 °C
Thermal identity check vs. regioisomer and parent compound
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